L-Proline sodium salt

概要

説明

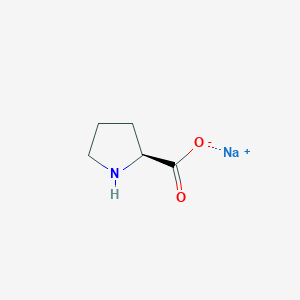

L-Proline sodium salt is a derivative of the amino acid L-Proline, where the carboxyl group is neutralized by sodium. L-Proline is a non-essential amino acid, meaning it can be synthesized by the human body. It plays a crucial role in the synthesis of proteins, particularly collagen, which is essential for the structure and function of connective tissues such as skin, bones, and tendons .

作用機序

Target of Action

L-Proline sodium salt, also known as Sodium (S)-pyrrolidine-2-carboxylate , is a derivative of the amino acid proline. It has been found to target both enantiomers of mandelic acid, acting as a resolution agent . This means it can separate the R- and S-enantiomers of mandelic acid from a racemic mixture by varying the stoichiometry .

Mode of Action

It is known that proline plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . It is also involved in the process of glycogenesis, where it is oxidized to form L-Glutamic acid .

Biochemical Pathways

Proline is unique among the proteinogenic amino acids due to its specific accumulation in response to multiple types of stress . The biochemical pathways of proline biosynthesis and degradation are complex and still await complete characterization in plants . Proline is synthesized from glutamic acid and is an essential component of collagen . It is also involved in the metabolism of plants, where it plays a role in tissue-specific regulation and subcellular compartmentation .

Pharmacokinetics

A study on a salt cocrystal of diclofenac sodium-l-proline showed that the solubility and dissolution rate of these multicomponent crystals were superior to those of diclofenac sodium alone .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a resolution agent and its involvement in proline metabolism. It has been shown to resolve both R- and S-enantiomers of mandelic acid from a racemic mixture . In terms of proline metabolism, it plays a crucial role in the proper functioning of joints and tendons and helps maintain and strengthen heart muscles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, proline has been shown to play a defensive role under environmental stress in plants . It can protect proteins and enzymes by stabilizing their structures and preventing aggregation during refolding . Moreover, proline has been found to increase the activities of certain enzymes and enhance antioxidant activities under high-salt conditions .

生化学分析

Biochemical Properties

L-Proline sodium salt interacts with various enzymes, proteins, and other biomolecules. It is a key component in the synthesis of arginine, polyamines, and glutamate via pyrroline-5-carboxylate . It also modulates the NMDA receptor function, playing a significant role in glutamatergic neurotransmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing plant growth under high-salt conditions, increasing seed germination, biomass, photosynthesis, gas exchange, and grain yield . It also improves antioxidant activities, reduces Na+ and Cl- uptake and translocation, and enhances K+ assimilation by plants .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It regulates the expression of several genes related to antioxidant enzymes under salt stress . Furthermore, exogenous application of proline can effectively improve the tolerance of plants to salt stress through the regulation of endogenous proline metabolism .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has been observed that the addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, supplementing varying percentages of proline to a proline-free chemically defined diet in young pigs improved daily growth rate and feed efficiency while reducing concentrations of urea in plasma .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arginine and glutamine/glutamate, and its metabolism involves several subcellular compartments and contributes to the redox balance of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport proteins. The amino acid transporter PAT1 and the Na±dependent proline transporter SIT1 are involved in the uptake of proline and its derivatives .

Subcellular Localization

Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell .

準備方法

Synthetic Routes and Reaction Conditions: L-Proline sodium salt can be synthesized through the neutralization of L-Proline with sodium hydroxide. The reaction typically involves dissolving L-Proline in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where L-Proline and sodium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to crystallization and drying processes to yield the final product .

化学反応の分析

Types of Reactions: L-Proline sodium salt undergoes various chemical reactions, including:

Oxidation: L-Proline can be oxidized to form pyrroline-5-carboxylate.

Reduction: It can be reduced back to L-Proline from pyrroline-5-carboxylate.

Substitution: The sodium ion can be replaced by other cations in exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions with other salts can facilitate ion exchange.

Major Products:

Oxidation: Pyrroline-5-carboxylate.

Reduction: L-Proline.

Substitution: Various proline salts depending on the cation used

科学的研究の応用

L-Proline sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the Michael addition and aldol reactions.

Biology: Plays a role in protein folding and stability studies.

Medicine: Investigated for its potential in wound healing and tissue repair due to its role in collagen synthesis.

Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations

類似化合物との比較

D-Proline: An enantiomer of L-Proline, not naturally occurring in proteins.

Hydroxyproline: A hydroxylated form of proline, crucial for collagen stability.

Proline analogues: Such as L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline, used in various biochemical studies.

Uniqueness of L-Proline Sodium Salt: this compound is unique due to its role in collagen synthesis and its ability to act as a chiral catalyst in asymmetric synthesis. Its sodium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications .

特性

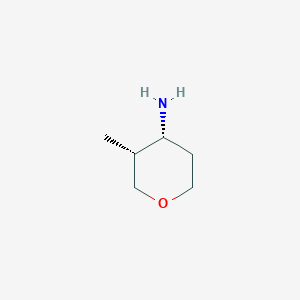

IUPAC Name |

sodium;(2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTQWXGMRNLXQC-WCCKRBBISA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)